3-Fluoro-4-hydrazinylbenzonitrile

Description

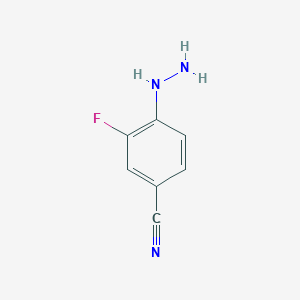

3-Fluoro-4-hydrazinylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a hydrazinyl group at the 4-position.

Properties

IUPAC Name |

3-fluoro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJMEMEEABOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242238-88-5 | |

| Record name | 3-fluoro-4-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzonitrile.

Hydrazination: The 3-fluorobenzonitrile undergoes a hydrazination reaction with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the fourth position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydrazinylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Azo or azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Chemistry: 3-Fluoro-4-hydrazinylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzonitrile scaffold allows diverse functionalization, and substituents at the 3- and 4-positions significantly influence chemical and physical properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of 3-Fluoro-4-substituted Benzonitriles

*Similarity scores based on structural and functional group comparisons from .

Key Research Findings and Patent Landscape

- In contrast, 3-Fluoro-4-(hydroxymethyl)benzonitrile () is patented for use in medicinal chemistry, highlighting the importance of fluorinated nitriles in intellectual property .

- Crystallographic Data: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile has been structurally characterized via X-ray diffraction, confirming planar geometry and hydrogen-bonding networks critical for its herbicidal activity .

Biological Activity

3-Fluoro-4-hydrazinylbenzonitrile (CAS Number: 1242238-88-5) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula CHFN. The compound features a fluorine atom at the 3-position of the benzene ring and a hydrazinyl group at the 4-position. The synthesis typically involves:

- Starting Material : 3-fluorobenzonitrile.

- Hydrazination Reaction : Reacting 3-fluorobenzonitrile with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.

This compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Furthermore, the presence of the fluorine atom may enhance binding affinity through electronic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that modifications to the hydrazinyl group can enhance efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds related to this compound. It was found that certain derivatives improved cell survival rates in HepG2 cells subjected to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings

The following table summarizes key studies related to the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, supporting further development for clinical applications.

Case Study 2: Neuroprotection

In vitro studies involving neuronal cell lines demonstrated that compounds derived from this compound could significantly reduce apoptosis induced by oxidative stress. The mechanism was linked to enhanced antioxidant activity and modulation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.